
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The pyrimidine ring, a heterocyclic aromatic organic compound similar to benzene and pyridine, often serves as a core structure for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to achieve the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, which indicates the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures . Additionally, the Biginelli reaction, a multi-component chemical reaction that typically produces dihydropyrimidinones, was employed to synthesize novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates using a silica-supported bismuth(III) triflate catalyst .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex, with various substituents affecting their properties and interactions. For example, the crystal structures of certain polysubstituted pyridines were found to be stabilized by intermolecular C-H...O, C-H...F, and C-H...π interactions, which are crucial for understanding the supramolecular aggregation of these compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. Ethyl 2-(pyridin-2-yl)ethanol has been shown to act as a protecting group for carboxylic acids, which can be selectively removed either chemically under alkaline conditions or thermally, demonstrating the chemical versatility of pyrimidine-related structures . Furthermore, reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with various dinucleophiles have led to the synthesis of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids, showcasing the reactivity of pyrimidinecarboxylates with different nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group in the compound ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate has been associated with inhibitory activity against AP-1 and NF-κB mediated gene expression, suggesting that specific functional groups can impart significant biological activities . Additionally, the antioxidant activity of certain pyrimidine derivatives has been evaluated, with some compounds showing potential as antioxidants, which could be correlated with their structure-activity relationship .
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Synthesis of Derivatives Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been a focal point in chemical synthesis, with studies exploring the creation of various derivatives. For instance, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives involved interactions with different arylidinemalononitrile derivatives. The process was performed under room temperature conditions, highlighting the compound's reactivity and the potential for creating structurally diverse molecules (Mohamed, 2021).
Regioselective Synthesis The compound has also been employed in regioselective synthesis methods. Notably, Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates were used under microwave irradiation and solvent-free conditions to yield novel pyrimido[1,2-a]pyrimidines. This method underscores the compound's utility in achieving regioselectivity, a crucial aspect in the synthesis of complex molecular structures (Eynde et al., 2001).
Pharmacological Applications
Inhibitory Effects The compound has shown inhibitory effects against specific cellular processes. Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues were synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation. These findings are significant as they indicate potential therapeutic applications, especially in conditions where these pathways are dysregulated (Palanki et al., 2002).
Catalytic and Synthesis Applications
Catalyzed Synthesis In the realm of catalyzed synthesis, the compound has been used in the creation of novel derivatives. Pentafluorophenylammonium triflate (PFPAT) catalyzed the synthesis of a series of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives. This highlights the compound's versatility in reactions and its potential in contributing to the development of molecules with antimicrobial activity (Ghashang et al., 2013).
Propiedades
IUPAC Name |
ethyl 2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-2-21-12(20)8-7-18-11(9-5-3-4-6-17-9)19-10(8)13(14,15)16/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFLYSSWKISNDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363331 |
Source


|
| Record name | Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
866132-66-3 |
Source


|
| Record name | Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)
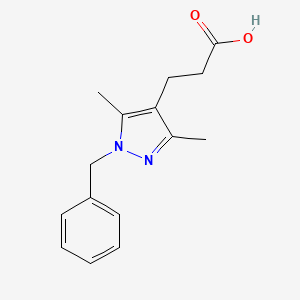
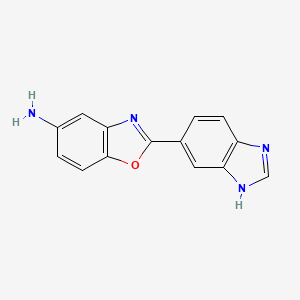
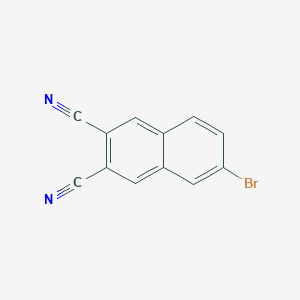
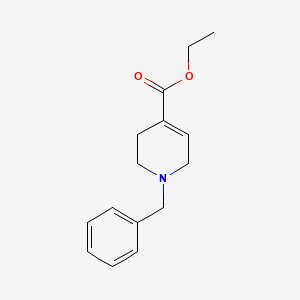
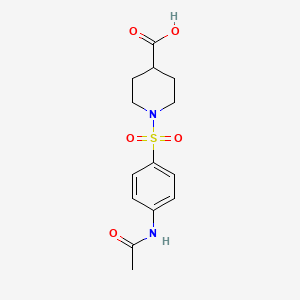

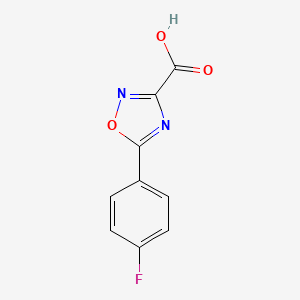
![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)
![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)
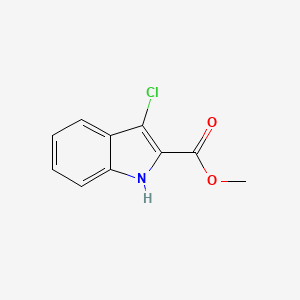
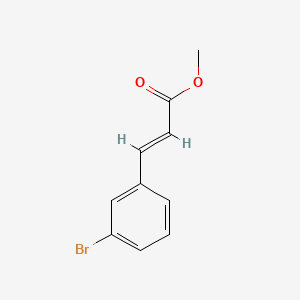
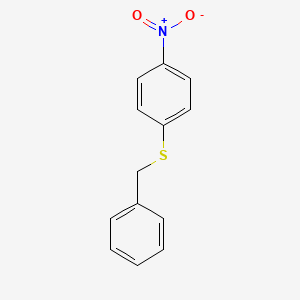
![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)